molecular formula C15H23N3O3 B8535634 tert-Butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate

tert-Butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate

Cat. No. B8535634
M. Wt: 293.36 g/mol
InChI Key: YZYQFXYUOQJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(1-methyl-1H-imidazole-5-carbonyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(3-methylimidazole-4-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-7-5-11(6-8-18)13(19)12-9-16-10-17(12)4/h9-11H,5-8H2,1-4H3

InChI Key

YZYQFXYUOQJFIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CN=CN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A homogeneous solution of tert-butyl 4-(hydroxy(1-methyl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate (32.2 g, 109 mmol; Intermediate 53, step a) in dioxane (436 mL) was treated with MnO2 (47.6 g, 547 mmol) and stirred at 100° C. under air overnight (17 hrs). Since the reaction was only ˜50% complete by NMR, the reaction was cooled to room temperature and additional MnO2 was added (48.0 g, 552 mmol) and the reaction stirred under air at 100° C. for 6.5 hours, then at room temperature for 18 days, then filtered through a pad of Celite® and the black filter cake washed with EtOAc. The crude filtrate was treated with a third portion of MnO2 (28.5 g, 327 mmol) and stirred at room temperature overnight. The reaction was then filtered as above and concentrated to provide the crude title compound as a clear dark yellow oil. This was flash chromatographed with an EtOAc to 50% acetone/EtOAc gradient to provide the title compound as a clear dark yellow oil.
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Synthesis routes and methods II

Procedure details

A homogeneous solution of tert-butyl 4-(hydroxy(1-methyl-1H-imidazol-5-yl)methyl)piperidine-1-carboxylate (32.2 g, 109 mmol; Intermediate 58: step a) in dioxane (436 mL) was treated with MnO2 (47.6 g, 547 mmol) and stirred at 100° C. under air overnight (17 hours). Since the reaction was only ˜50% complete by NMR, the reaction was cooled to room temperature, additional MnO2 (48.0 g, 552 mmol) was added and the reaction stirred under air at 100° C. for 6.5 hours, then at room temperature for 18 days. The mixture was then filtered through a pad of Celite® and the black filter cake washed with EtOAc. The crude filtrate was treated with a third portion of MnO2 (28.5 g, 327 mmol) and stirred at room temperature overnight. The reaction was then filtered as above and concentrated to provide the crude title compound as a clear dark yellow oil. The crude material was flash chromatographed with an EtOAc to 50% acetone/EtOAc gradient to provide the title compound as a clear dark yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
Intermediate 58
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436 mL
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47.6 g
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crude filtrate
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28.5 g
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48 g
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